2-(benzylsulfanyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
Description
Properties
IUPAC Name |
2-benzylsulfanyl-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c21-15(12-24-11-13-4-2-1-3-5-13)18-10-16-19-17(20-23-16)14-6-8-22-9-7-14/h1-5,14H,6-12H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUIMENIEBITMHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NOC(=N2)CNC(=O)CSCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzylthio Intermediate: The benzylthio group can be introduced via a nucleophilic substitution reaction using benzyl chloride and sodium thiolate.
Construction of the Oxadiazole Ring: The oxadiazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids.
Attachment of the Tetrahydro-2H-pyran Ring: The tetrahydro-2H-pyran ring can be introduced via a nucleophilic addition reaction using tetrahydropyranyl chloride and a suitable nucleophile.
Final Coupling Reaction: The final step involves coupling the benzylthio intermediate with the oxadiazole and tetrahydro-2H-pyran intermediates under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of flow microreactor systems, which offer better control over reaction parameters and can enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The benzylthio group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(benzylsulfanyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The benzylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The oxadiazole ring can interact with nucleic acids, affecting their function. The tetrahydro-2H-pyran ring can enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences between the target compound and analogous acetamide derivatives:
Key Observations:
- The oxan-4-yl group in the target compound distinguishes it from chlorophenyl or phenyl substituents in analogs like 11g–11h, likely improving aqueous solubility due to the oxygen-rich tetrahydropyran ring .
- Compared to 1,3,4-oxadiazole derivatives (e.g., ), the 1,2,4-oxadiazole core in the target compound may confer greater metabolic stability due to reduced ring strain .
- The benzylsulfanyl group offers a balance between lipophilicity and reactivity, contrasting with the indole () or pyridine () groups, which may prioritize specific binding interactions.
Physicochemical Properties
Limited data are available for the target compound, but inferences can be drawn from analogs:
- The absence of halogen substituents (e.g., chlorine in 11g) may reduce toxicity risks in the target compound.
Biological Activity
The compound 2-(benzylsulfanyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is a synthetic derivative that has garnered interest for its potential biological activities. This article delves into its biological activity, focusing on antitumor and antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 370.51 g/mol. Its structure includes a benzylsulfanyl group and an oxadiazole moiety, which are known to contribute to various biological activities.
Antitumor Activity
Recent studies have highlighted the potential antitumor effects of compounds similar to 2-(benzylsulfanyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide . For instance, compounds containing oxadiazole derivatives have shown promising results in inhibiting the proliferation of cancer cells.
Case Study: Antitumor Efficacy
A study evaluated the antitumor activity of various oxadiazole derivatives against human lung cancer cell lines (A549, HCC827, and NCI-H358). The results indicated that some derivatives exhibited significant cytotoxicity with IC50 values ranging from 2.12 µM to 6.75 µM across different cell lines. The mechanism of action was primarily through apoptosis induction and cell cycle arrest at the G1 phase .
Antimicrobial Activity
In addition to its antitumor properties, the compound's structural features suggest potential antimicrobial activity. Benzylsulfanyl groups are often associated with enhanced antibacterial properties.
Evaluation of Antimicrobial Activity
The antimicrobial activity was assessed using standard broth microdilution methods against Gram-positive and Gram-negative bacteria. Preliminary results indicated that derivatives with similar structures displayed effective inhibition against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) in the low micromolar range .
The proposed mechanisms for the biological activity of 2-(benzylsulfanyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide include:
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : The oxadiazole moiety may inhibit specific enzymes involved in cancer cell metabolism or bacterial cell wall synthesis.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cells can lead to apoptosis in cancer cells and inhibition of bacterial growth.
Data Summary Table
| Activity Type | Cell Line/Bacteria | IC50/MIC (µM) | Mechanism |
|---|---|---|---|
| Antitumor | A549 | 2.12 | Apoptosis induction |
| Antitumor | HCC827 | 5.13 | Cell cycle arrest |
| Antimicrobial | Staphylococcus aureus | 4.0 | Cell wall synthesis inhibition |
| Antimicrobial | Escherichia coli | 3.5 | Cell wall synthesis inhibition |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-(benzylsulfanyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide, and how can reaction conditions be optimized?
- Answer : The synthesis involves multi-step reactions, including amidation, cyclization, and sulfanyl group introduction. Key steps include:
- Amidation : Reacting intermediates with acetic acid derivatives under basic conditions (e.g., NaOH/K₂CO₃) in polar aprotic solvents like DMF .
- Oxadiazole Formation : Cyclization of thiosemicarbazide precursors using dehydrating agents (e.g., POCl₃) at controlled temperatures (60–80°C) .
- Optimization : Yield improvements require precise stoichiometry, inert atmospheres (N₂/Ar), and pH control (e.g., pH 7–8 for amidation). Reflux in toluene or DMF enhances reaction efficiency .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and connectivity, with characteristic shifts for oxadiazole (δ 8.5–9.5 ppm) and benzylsulfanyl groups (δ 3.5–4.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Answer :
- Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Enzyme Inhibition : Fluorescence-based assays targeting enzymes like acetylcholinesterase or cyclooxygenase-2 (COX-2) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How does the oxadiazole ring and benzylsulfanyl moiety influence this compound’s interaction with biological targets?
- Answer :
- Oxadiazole : Acts as a bioisostere for ester/carbamate groups, enhancing metabolic stability. Its electron-deficient nature facilitates π-π stacking with aromatic residues in enzyme active sites .
- Benzylsulfanyl : Enhances lipophilicity, improving membrane permeability. The sulfur atom may coordinate with metal ions in catalytic sites (e.g., zinc-dependent proteases) .
- Methodological Insight : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can predict binding modes and stability .
Q. How can contradictory data in reported biological activities of sulfanyl acetamide derivatives be resolved?
- Answer : Contradictions often arise from assay variability or substituent effects. Strategies include:
- Meta-Analysis : Cross-referencing IC₅₀ values across studies using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .
- Structure-Activity Relationship (SAR) : Systematic modification of substituents (e.g., oxan-4-yl vs. phenyl groups) to isolate activity contributors .
- Dose-Response Curves : Re-evaluating activity across a broader concentration range (e.g., 0.1–100 µM) to confirm potency thresholds .
Q. What computational approaches are effective in predicting this compound’s pharmacokinetic properties?
- Answer :
- ADME Prediction : Tools like SwissADME estimate permeability (LogP), bioavailability (Lipinski’s Rule of Five), and metabolic susceptibility .
- Quantum Mechanics (QM) : DFT calculations (B3LYP/6-31G*) optimize geometry and electronic properties (e.g., HOMO-LUMO gaps) for reactivity insights .
- QSAR Modeling : Regression models correlating structural descriptors (e.g., polar surface area) with biological activity .
Q. How can reaction intermediates be stabilized during synthesis to prevent degradation?
- Answer :
- Intermediate Isolation : Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) to remove reactive byproducts .
- Low-Temperature Storage : Store intermediates at –20°C under nitrogen to prevent oxidation of sulfanyl groups .
- In Situ Monitoring : Use TLC or inline IR spectroscopy to track reaction progress and halt at optimal conversion points .
Data Analysis and Optimization
Q. What statistical methods are recommended for analyzing dose-response relationships in biological assays?
- Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism to calculate EC₅₀/IC₅₀ .
- ANOVA with Post Hoc Tests : Compare activity across derivatives (p < 0.05 threshold) .
- Principal Component Analysis (PCA) : Reduce dimensionality in SAR datasets to identify critical structural features .
Q. How can regioselectivity challenges in oxadiazole ring formation be addressed?
- Answer :
- Protecting Groups : Temporarily block reactive sites (e.g., benzylsulfanyl) during cyclization to direct regiochemistry .
- Microwave-Assisted Synthesis : Accelerate reaction kinetics to favor thermodynamically stable products .
- Catalytic Systems : Use Lewis acids (e.g., ZnCl₂) to stabilize transition states and improve selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
